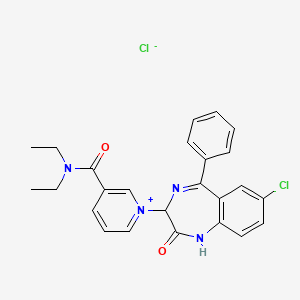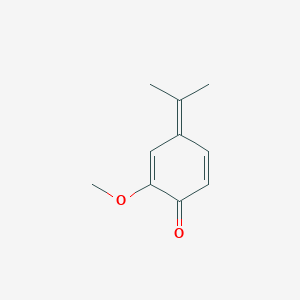
2,5-Cyclohexadien-1-one, 2-methoxy-4-(1-methylethylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Cyclohexadien-1-one, 2-methoxy-4-(1-methylethylidene)- is an organic compound with a unique structure that includes a cyclohexadienone ring substituted with methoxy and methylethylidene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 2-methoxy-4-(1-methylethylidene)- can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with methoxy and methylethylidene substituents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of catalysts and optimized reaction conditions to ensure high yield and purity. The industrial production methods may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Cyclohexadien-1-one, 2-methoxy-4-(1-methylethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into cyclohexadienol derivatives.
Substitution: The methoxy and methylethylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce cyclohexadienol derivatives .
Applications De Recherche Scientifique
2,5-Cyclohexadien-1-one, 2-methoxy-4-(1-methylethylidene)- has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,5-Cyclohexadien-1-one, 2-methoxy-4-(1-methylethylidene)- involves its interaction with molecular targets and pathways. The compound may act as an electrophile, participating in reactions with nucleophiles. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Cyclohexadien-1-one, 4-methoxy-: Similar structure but lacks the methylethylidene group.
2,5-Cyclohexadien-1-one, 2,4,4-trimethoxy-: Contains additional methoxy groups.
2-Methoxy-4-propylidene-2,5-cyclohexadien-1-one: Similar structure with a propylidene group instead of methylethylidene.
Uniqueness
The uniqueness of 2,5-Cyclohexadien-1-one, 2-methoxy-4-(1-methylethylidene)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications in organic synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
55182-60-0 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
2-methoxy-4-propan-2-ylidenecyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H12O2/c1-7(2)8-4-5-9(11)10(6-8)12-3/h4-6H,1-3H3 |
Clé InChI |
ORAOZMANKXZHHC-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1C=CC(=O)C(=C1)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


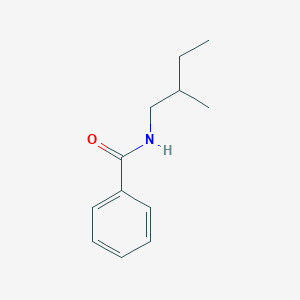
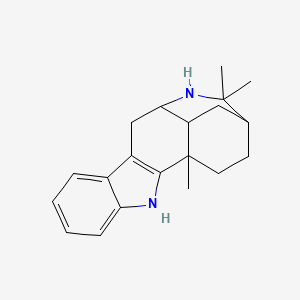
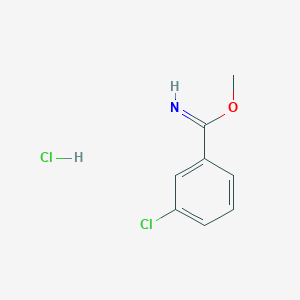
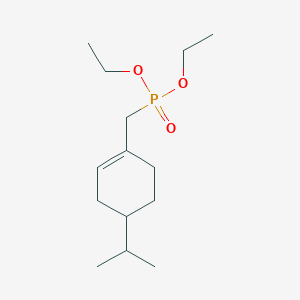
![N-{2-Nitro-4-[(1,3-thiazol-2-yl)oxy]phenyl}acetamide](/img/structure/B14636131.png)
![2,4-Dibromo-6-[(piperidin-1-yl)methyl]phenol](/img/structure/B14636149.png)
![2-Pyrrolidinone, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14636154.png)
![4H,5H-Pyrano[4,3-d]-1,3-dioxin, tetrahydro-8a-methyl-](/img/structure/B14636159.png)
![4,6-Dimethylthieno[2,3-b]pyridin-3-one;hydrochloride](/img/structure/B14636167.png)
![N'-{4-[(3-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14636170.png)
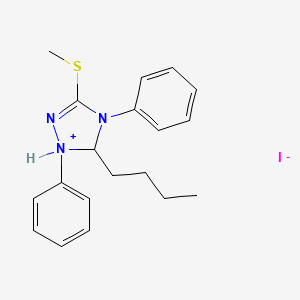
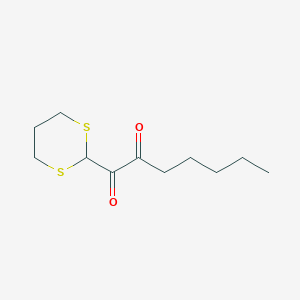
![1,3,6-Trimethyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-1-ium](/img/structure/B14636198.png)
